molecular formula C9H11NO3 B1294108 5-(2-Aminoethyl)-2-hydroxybenzoic acid CAS No. 4900-26-9

5-(2-Aminoethyl)-2-hydroxybenzoic acid

Cat. No. B1294108
CAS RN: 4900-26-9
M. Wt: 181.19 g/mol
InChI Key: UVHVULDKNLJNRZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-hydroxybenzoic acid is a compound that can be considered a derivative of amino benzoic acids. While the specific compound is not directly discussed in the provided papers, the general class of amino benzoic acids and their derivatives are the subjects of various synthetic and analytical studies. These compounds are of interest due to their potential applications in pharmaceuticals and as precursors in organic synthesis .

Synthesis Analysis

The synthesis of amino benzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 2-Aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . Similarly, 3-Amino-5-hydroxybenzoic acid has been identified as a precursor in the biosynthesis of ansamycins, indicating its role in the production of natural products . The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid demonstrates the modification of amino benzoic acids to produce intermediates for pharmaceuticals .

Molecular Structure Analysis

The molecular structure of amino benzoic acid derivatives is characterized by the presence of an amino group attached to the benzene ring, which can undergo various chemical transformations. The crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions . This highlights the ability of amino benzoic acids to participate in complex molecular arrangements.

Chemical Reactions Analysis

Amino benzoic acids are versatile in chemical reactions. They can undergo reactions such as esterification, hydration of acetylene groups, and formation of zwitterionic structures . The hydrolysis of 5-aminodibenzo[a,d]cycloheptanes, which are structurally related to amino benzoic acids, shows the cleavage of carbon-nitrogen bonds under mild acidic conditions . These reactions are significant for understanding the behavior of amino benzoic acid derivatives in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino benzoic acid derivatives are influenced by their functional groups and molecular structure. For example, the hydrolysis rates of aminodibenzo[a,d]cycloheptanes vary depending on the substituents on the amino group, which is indicative of the impact of structural changes on reactivity . The synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid demonstrates the potential of these compounds to form complex polymers with specific physical properties .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures are also typically included.


Future Directions

This involves discussing potential future research directions, like new synthetic methods, applications, or derivatives of the compound.


properties

IUPAC Name

5-(2-aminoethyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHVULDKNLJNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649676
Record name 5-(2-Aminoethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)-2-hydroxybenzoic acid

CAS RN

4900-26-9
Record name 5-(2-Aminoethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4900-26-9
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